3-amino-6-isobutyl-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound identified as a potent and selective inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1) []. DDAH1 is an enzyme that regulates nitric oxide (NO) production by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS) [].
While a specific synthesis pathway for 3-amino-6-isobutyl-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is not detailed in the provided literature, similar thieno[2,3-b]pyridine derivatives are commonly synthesized through multi-step reactions involving appropriately substituted pyridinethiones, carboxamides, or carbonitriles [, , , ]. These reactions frequently utilize reagents like chloroacetamides, chloroacetonitrile, hydrazine hydrate, and various aromatic or heterocyclic aldehydes [, , ]. Cyclization reactions are also common, often employing triethyl orthoformate and sometimes leading to rearrangements like the Dimroth rearrangement [].
3-amino-6-isobutyl-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide functions as a competitive inhibitor of DDAH1, binding to the enzyme's active site and preventing the metabolism of ADMA []. This competitive inhibition leads to increased intracellular ADMA levels, which in turn inhibit NOS activity and reduce NO production []. Studies indicate that this compound exhibits time- and concentration-dependent inhibition of DDAH1, suggesting tight binding characteristics [].
3-amino-6-isobutyl-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown promising results as a potential therapeutic agent for diseases associated with elevated NO production, particularly in cancer research []. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines by reducing NO production and increasing ADMA levels []. In vivo studies using a xenograft model of prostate cancer showed that this compound significantly inhibited tumor growth, likely by suppressing tumor angiogenesis through the DDAH1/ADMA/NOS pathway [].
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: